

Spectroscopic Analysis of 2-Fluoro-5-nitrophenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-5-nitrophenylacetic acid

Cat. No.: B184392

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Fluoro-5-nitrophenylacetic acid** (CAS Number: 195609-18-8; Molecular Formula: C₈H₆FNO₄; Molecular Weight: 199.14 g/mol).[1][2] Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of **2-Fluoro-5-nitrophenylacetic acid**. These predictions are derived from the known spectral characteristics of related compounds such as (2-nitrophenyl)acetic acid and (2-fluorophenyl)acetic acid, as well as general principles of spectroscopy.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.4	dd	1H	Ar-H (H-6)
~8.0 - 8.2	ddd	1H	Ar-H (H-4)
~7.2 - 7.4	t	1H	Ar-H (H-3)
~3.8	s	2H	-CH ₂ -
~11.0	br s	1H	-COOH

Note: Predicted chemical shifts and coupling constants are approximate. The aromatic protons (H-3, H-4, H-6) will exhibit complex splitting patterns due to ortho, meta, and para couplings, as well as coupling to the fluorine atom.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~175	-COOH
~160 (d, $^1\text{JCF} \approx 250$ Hz)	C-F
~148	C-NO ₂
~140	Ar-C
~125 (d)	Ar-CH
~120 (d)	Ar-CH
~115 (d, $^2\text{JCF} \approx 25$ Hz)	Ar-CH
~40	-CH ₂ -

Note: The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (^1JCF). Other aromatic carbons will also show smaller C-F couplings.

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
~1710	Strong	C=O stretch (Carboxylic acid)
~1590, 1480	Medium-Strong	C=C stretch (Aromatic ring)
~1530, 1350	Strong	N-O stretch (Nitro group)
~1250	Medium	C-O stretch
~1100	Medium	C-F stretch
~920	Broad	O-H bend (Carboxylic acid dimer)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
199	Moderate	[M] ⁺ (Molecular Ion)
154	High	[M - COOH] ⁺
136	Moderate	[M - COOH - H ₂ O] ⁺
108	Moderate	[C ₆ H ₄ F] ⁺
77	Low	[C ₆ H ₅] ⁺

Note: Fragmentation patterns are predicted and may vary based on the specific ionization technique and conditions used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **2-Fluoro-5-nitrophenylacetic acid** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a 90° pulse angle.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Employ a relaxation delay of 5 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a 30° pulse angle and a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity, especially for quaternary carbons.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **2-Fluoro-5-nitrophenylacetic acid** with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

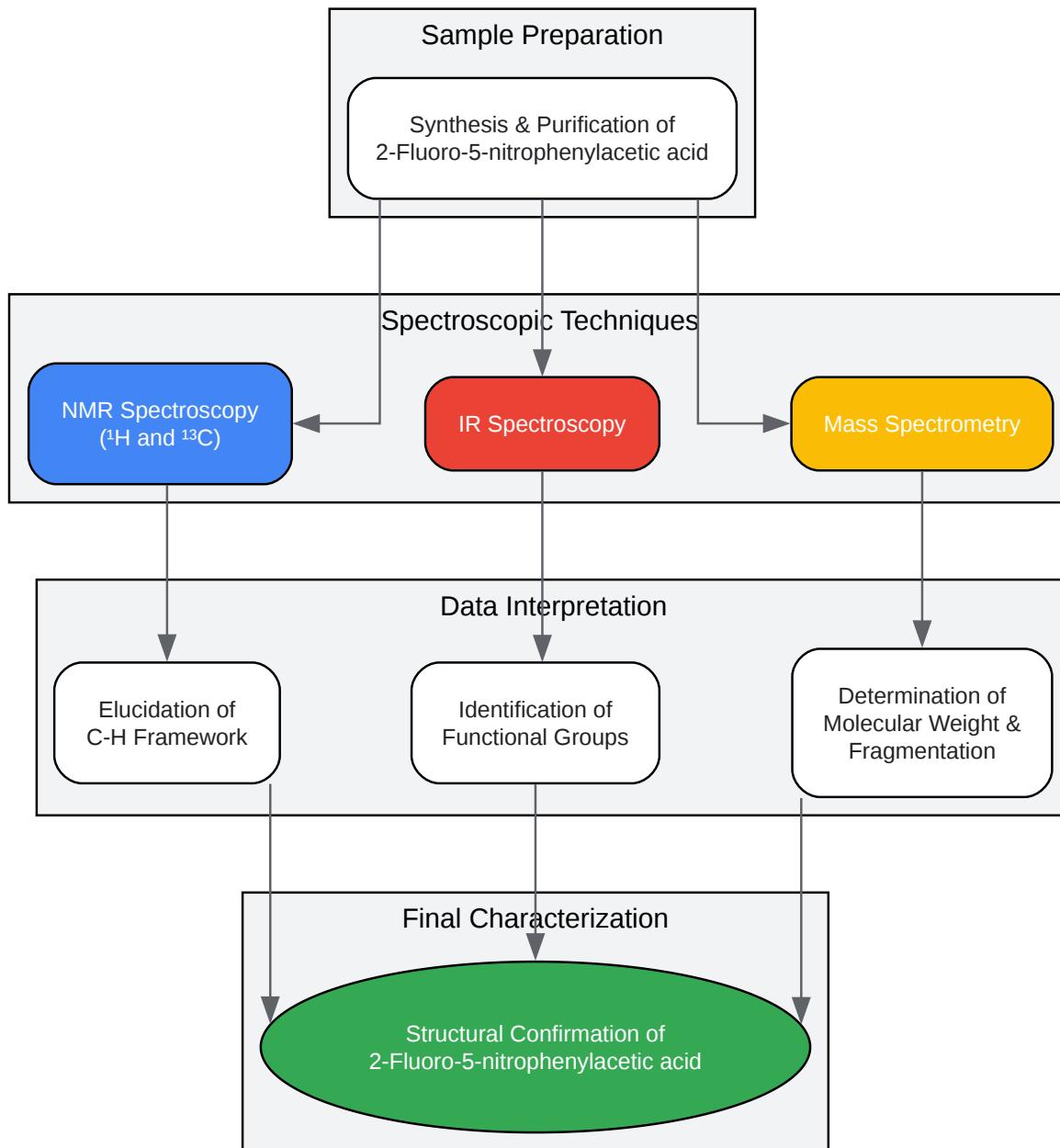
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV.

- Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50 to 300 amu.
- Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Fluoro-5-nitrophenylacetic acid**.

Workflow for Spectroscopic Analysis of 2-Fluoro-5-nitrophenylacetic Acid

[Click to download full resolution via product page](#)*Spectroscopic analysis workflow.*

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